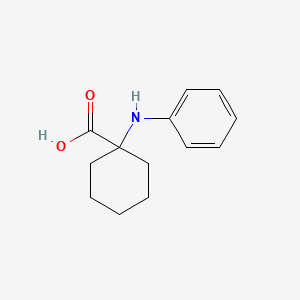

1-(Phenylamino)cyclohexanecarboxylic acid

Description

1-(Phenylamino)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a phenylamino (-NHPh) substituent at the 1-position of the cyclohexane ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and fine chemical industries. Its structure has been confirmed via NMR and HRMS data (1H NMR δ 7.24–7.20 (m, 2H), 13C NMR δ 178.7 (carboxylic acid C=O), and HRMS m/z 220.1332 [M+H+] ). The phenylamino group introduces steric and electronic effects that influence its conformational preferences and reactivity compared to simpler cyclohexanecarboxylic acid derivatives .

Properties

IUPAC Name |

1-anilinocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-12(16)13(9-5-2-6-10-13)14-11-7-3-1-4-8-11/h1,3-4,7-8,14H,2,5-6,9-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNSACVQMVZOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375128 | |

| Record name | 1-Anilinocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87967-38-2 | |

| Record name | 1-Anilinocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylamino)cyclohexanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of bromobenzene with 1-amino-1-cyclohexanecarboxylic acid . The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of benzoic acid to cyclohexanecarboxylic acid, followed by further reactions to introduce the phenylamino group . This process may involve the use of nitrosylsulfuric acid and other reagents to achieve the desired transformation.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylamino)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexene derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Halogens (Cl2, Br2), alkyl halides.

Major Products Formed:

Oxidation: Cyclohexene derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Various substituted phenylamino-cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

Chemistry

- Building Block : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules.

- Reagent in Reactions : It is utilized in various reactions due to its ability to participate in nucleophilic substitutions and coupling reactions.

Biology

- Biological Activity : Research indicates that 1-(Phenylamino)cyclohexanecarboxylic acid exhibits biological activities that may influence cellular processes. Studies suggest potential interactions with specific receptors or enzymes, modulating their activity.

- Cell Proliferation Studies : In vitro studies have demonstrated its effects on cell proliferation, indicating possible applications in cancer research.

Medicine

- Therapeutic Potential : Ongoing research is exploring its role as a therapeutic agent. Initial studies suggest that it may have applications in treating inflammatory diseases or as an analgesic.

- Drug Development : The compound's unique structure makes it a candidate for drug development, particularly in targeting specific pathways involved in disease progression.

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, showcasing its potential as an anticancer agent.

- Mechanism of Action : The mechanism involved apoptosis induction and cell cycle arrest, primarily through modulation of signaling pathways associated with cell growth.

Anti-inflammatory Effects

In another study focusing on inflammatory models:

- Animal Trials : Rodent models treated with the compound showed reduced markers of inflammation when compared to control groups.

- Biomarkers Assessed : Key inflammatory biomarkers such as TNF-alpha and IL-6 were significantly reduced, suggesting therapeutic potential for conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 1-(Phenylamino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with various enzymes and receptors, potentially leading to biological effects. The carboxylic acid group may also play a role in the compound’s activity by participating in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic Acid

- Structural Difference : A fluorine atom at the ortho position of the phenyl ring.

- This modification may improve metabolic stability in drug candidates .

- Synthetic Utility : Fluorinated analogs are often prioritized in medicinal chemistry due to their enhanced bioavailability and target binding .

1-(4-Fluorophenyl)cyclohexanecarboxylic Acid

- Structural Difference: Lacks the amino linker; the fluorophenyl group is directly attached to the cyclohexane.

- Impact: The absence of the amino group reduces hydrogen-bonding capacity but increases lipophilicity. This derivative is used in synthesizing ketones and carbamates .

Amino Group Modifications

1-(Fmoc-amino)cyclohexanecarboxylic Acid

- Structural Difference: The amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

- Impact: The Fmoc group enhances solubility in organic solvents and is critical in solid-phase peptide synthesis (SPPS) for temporary protection of the amino group .

- Applications : Widely used in peptide drug development .

1-Amino-1-cyclohexanecarboxylic Acid

Functional Group Additions

1-[[(Phenylmethoxy)carbonyl]amino]cyclopropanecarboxylic Acid

- Structural Difference : Cyclopropane ring replaces cyclohexane; includes a benzyloxycarbonyl (Z) group.

- Impact : The cyclopropane introduces ring strain, increasing reactivity. The Z-group aids in selective deprotection during synthesis .

1-(3-Trifluoromethyl-benzylamino)-cyclohexanecarboxylic Acid Hydrochloride

Data Tables

Table 1. Key Physicochemical Properties

Biological Activity

1-(Phenylamino)cyclohexanecarboxylic acid is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound (C13H17N O2) features a cyclohexane ring substituted with a phenylamino group and a carboxylic acid functional group. Its structure allows for interactions with various biological targets, which can lead to diverse pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential in different therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, possibly related to antioxidant activity and mitochondrial protection during oxidative stress conditions.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, influencing cellular responses.

- Enzyme Modulation : It may inhibit or activate certain enzymes that play crucial roles in metabolic processes and signal transduction.

- Oxidative Stress Reduction : By scavenging free radicals, it might protect cells from oxidative damage, thereby contributing to its neuroprotective effects.

Data Table: Biological Activities and Mechanisms

Case Studies

- Anticancer Effects : A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant growth inhibition and apoptosis induction at certain concentrations, suggesting potential for development as an anticancer agent.

- Neuroprotective Study : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in reduced cell death and improved mitochondrial function, indicating its potential role in neuroprotection.

- Inflammation Model : In vitro studies demonstrated that the compound could significantly reduce levels of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS), supporting its anti-inflammatory properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.